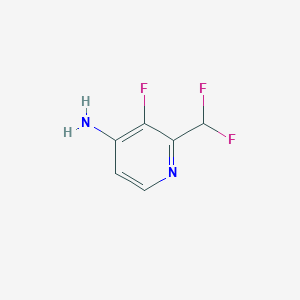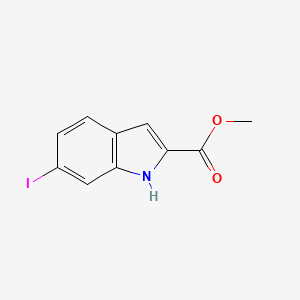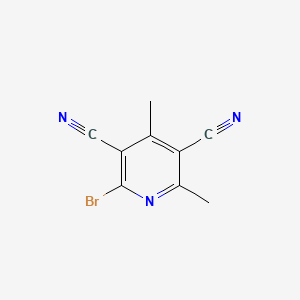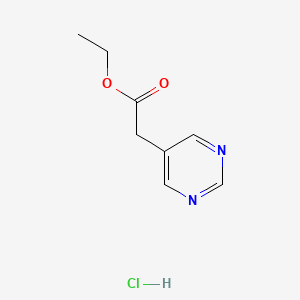
2-(Difluoromethyl)-3-fluoropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-fluoropyridin-4-amine is a fluorinated pyridine derivative that has garnered significant attention in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoropyridin-4-amine typically involves the introduction of difluoromethyl and fluorine groups into the pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylation reagents under mild conditions. This process can be achieved through various catalytic and non-catalytic methods, including transition metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These methods are optimized for high yield and purity, utilizing efficient catalytic systems and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, radical initiators, and difluoromethylation reagents. Reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and controlled atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions yield difluoromethylated pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-(Difluoromethyl)-3-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological activity through hydrogen bonding and other interactions
Industry: It is used in the development of advanced materials with improved properties, such as increased stability and solubility
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoropyridin-4-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group acts as a bioisostere of alcohol, thiol, and amine moieties, allowing the compound to mimic these functional groups in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 3,4-Disubstituted-2-(trifluoromethyl)imidazoles
- Difluoromethylated heterocycles
Uniqueness
2-(Difluoromethyl)-3-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluorine groups in the pyridine ringThe ability to undergo various chemical transformations and its wide range of applications in different fields further highlight its uniqueness .
Properties
Molecular Formula |
C6H5F3N2 |
|---|---|
Molecular Weight |
162.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-fluoropyridin-4-amine |
InChI |
InChI=1S/C6H5F3N2/c7-4-3(10)1-2-11-5(4)6(8)9/h1-2,6H,(H2,10,11) |
InChI Key |
TZRDAGMWZZUJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)



![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)



![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)




